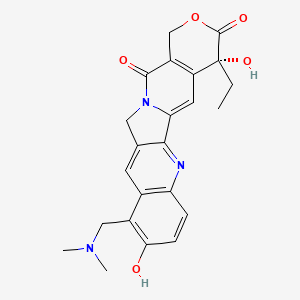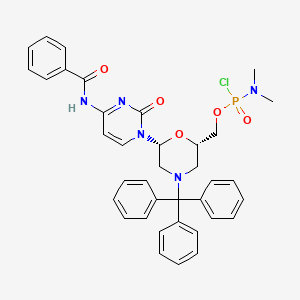![molecular formula C₄₄H₅₂F₂N₂O₆Si B1145087 (4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]- CAS No. 1478663-96-5](/img/new.no-structure.jpg)
(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4S)-3-[(2R)-2-[®-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]- is a complex organic molecule featuring a variety of functional groups, including a silyl ether, an amine, and a fluorinated aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(2R)-2-[®-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]- typically involves multiple steps:
Formation of the Silyl Ether: The initial step often involves the protection of a phenolic hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Amination Reaction:
Fluorination: The incorporation of the fluorine atom is typically done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction of the silyl ether group can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced amine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s fluorinated aromatic ring and silyl ether group can be used to study enzyme interactions and metabolic pathways. The presence of the fluorine atom can also be useful in positron emission tomography (PET) imaging.
Medicine
Medicinally, the compound’s structure suggests potential as a pharmaceutical agent. The amine group and aromatic rings are common features in many drugs, indicating possible applications in drug design and development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The silyl ether group can enhance membrane permeability, while the fluorinated aromatic ring can increase binding affinity to specific targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-3-[(2R)-2-[®-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-chlorophenyl)amino]methyl]-: Similar structure but with a chlorine atom instead of fluorine.
(4S)-3-[(2R)-2-[®-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-methylphenyl)amino]methyl]-: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4S)-3-[(2R)-2-[®-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]- imparts unique properties, such as increased metabolic stability and enhanced binding affinity, which are not observed in its analogs with different substituents.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features compared to similar compounds
Propriétés
Numéro CAS |
1478663-96-5 |
|---|---|
Formule moléculaire |
C₄₄H₅₂F₂N₂O₆Si |
Poids moléculaire |
770.98 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145012.png)


